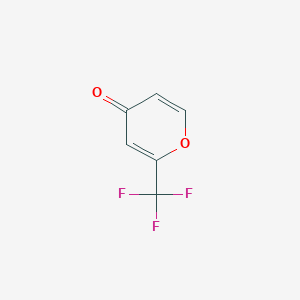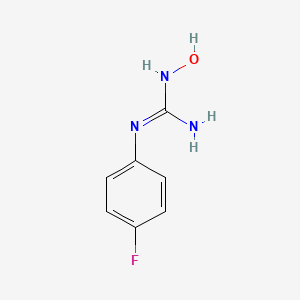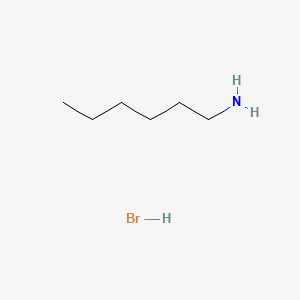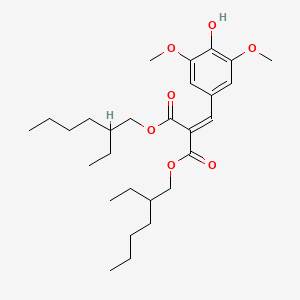
Methyl 8-bromooctanoate
Descripción general
Descripción
“Methyl 8-bromooctanoate” is a chemical compound with the molecular formula C9H17BrO2 . It is used in several industries, including pharmaceutical, cosmetic, and food industries.
Synthesis Analysis
The synthesis of “Methyl 8-bromooctanoate” can be achieved from 8-Bromooctanoic acid and Iodomethane .Molecular Structure Analysis
The molecular structure of “Methyl 8-bromooctanoate” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 237.134 Da and the monoisotopic mass is 236.041183 Da .Physical And Chemical Properties Analysis
“Methyl 8-bromooctanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 248.5±23.0 °C at 760 mmHg, and a flash point of 129.0±13.0 °C . It also has a molar refractivity of 53.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Agricultural Research and Pest Control
Methyl 8-bromooctanoate and similar compounds have been studied in agricultural contexts, particularly in relation to methyl bromide, a widely used fumigant for pest and pathogen control in crops like strawberries, peppers, and tomatoes. Research by Schneider et al. (2003) has focused on developing alternatives to methyl bromide due to its environmental impact, particularly its role in ozone depletion. This research is critical for identifying safer and more sustainable pest control methods in agriculture (Schneider et al., 2003).
Chemical Synthesis and Pharmaceutical Applications
Methyl 8-bromooctanoate has been utilized in chemical synthesis, as illustrated by Perlikowska and Mikołajczyk (2009), who reported its use in the synthesis of enantiomers of phytoprostane B 1 type I. This synthesis is significant in the context of pharmaceutical and chemical research, where precise and efficient synthesis methods are crucial (Perlikowska & Mikołajczyk, 2009).
Environmental and Health Studies
Studies have also focused on the environmental and health impacts of related brominated compounds. For instance, Fields and White (2002) examined alternatives to methyl bromide for controlling storage pests and quarantine insects, emphasizing the need for integrated pest management tactics that are less harmful to the environment and human health (Fields & White, 2002).
Materials Science and Solar Cell Research
In the field of materials science, particularly in the development of solar cells, compounds like methyl 8-bromooctanoate have been explored for their potential applications. Huang et al. (2014) investigated bromobenzene and iodobenzene, along with additives like 1,8-diiodooctane, as alternative solvents for chlorobenzene in polymer/fullerene solar cells. Their findings suggest the potential of these brominated compounds in enhancing the performance of solar cells, highlighting an important application in renewable energy technology (Huang et al., 2014).
Safety and Hazards
“Methyl 8-bromooctanoate” may be irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
While specific future directions for “Methyl 8-bromooctanoate” were not found in the search results, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .
Mecanismo De Acción
Target of Action
Methyl 8-bromooctanoate is a chemical compound used in laboratory settings and the manufacture of other chemical compounds
Mode of Action
As a brominated compound, it may interact with biological systems through halogen bonding or other mechanisms .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
It is known that the compound can cause skin and eye irritation, and may be harmful if swallowed .
Action Environment
The action, efficacy, and stability of Methyl 8-bromooctanoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, exposure to dust, mist, or vapors of the compound should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact .
Propiedades
IUPAC Name |
methyl 8-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJRYNUYQXBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455477 | |
| Record name | Methyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromooctanoate | |
CAS RN |
26825-92-3 | |
| Record name | Methyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




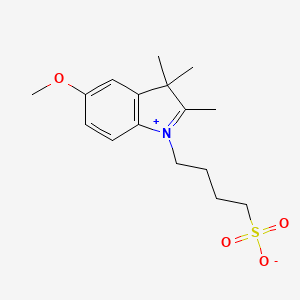



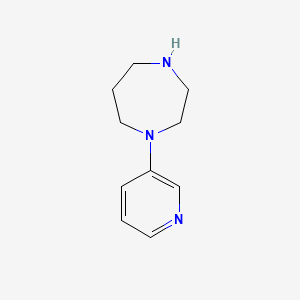
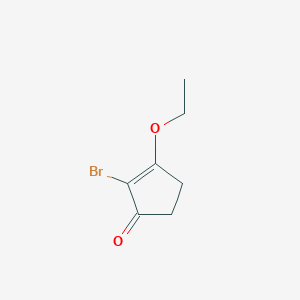
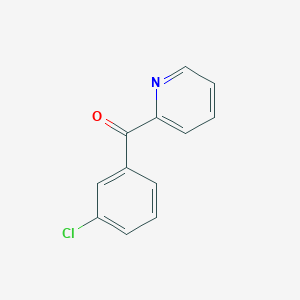
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
